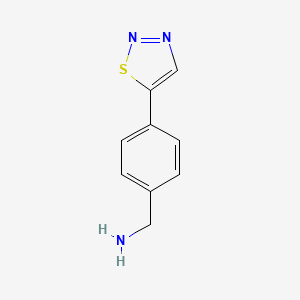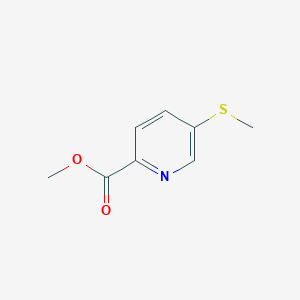![molecular formula C16H23BrN2O3 B13929805 1,1-Dimethylethyl 4-{[(6-bromo-3-pyridinyl)oxy]methyl}-1-piperidinecarboxylate](/img/structure/B13929805.png)
1,1-Dimethylethyl 4-{[(6-bromo-3-pyridinyl)oxy]methyl}-1-piperidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl 4-(((6-bromopyridin-3-yl)oxy)methyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C15H21BrN2O3. It is often used as an intermediate in organic synthesis and has applications in various fields such as medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(((6-bromopyridin-3-yl)oxy)methyl)piperidine-1-carboxylate typically involves the reaction of 6-bromopyridin-3-ol with tert-butyl 4-(chloromethyl)piperidine-1-carboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
tert-butyl 4-(((6-bromopyridin-3-yl)oxy)methyl)piperidine-1-carboxylate: can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with various nucleophiles under suitable conditions.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions:
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives .
Scientific Research Applications
tert-butyl 4-(((6-bromopyridin-3-yl)oxy)methyl)piperidine-1-carboxylate: has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Material Science: The compound can be used in the development of new materials with specific properties.
Biological Research: It is used in the study of biological pathways and mechanisms.
Mechanism of Action
The specific mechanism of action for tert-butyl 4-(((6-bromopyridin-3-yl)oxy)methyl)piperidine-1-carboxylate its effects are likely mediated through interactions with specific molecular targets and pathways, depending on the context of its use in research or industrial applications .
Comparison with Similar Compounds
tert-butyl 4-(((6-bromopyridin-3-yl)oxy)methyl)piperidine-1-carboxylate: can be compared with similar compounds such as:
- tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate
- tert-butyl 4-(6-bromopyridin-3-yl)piperidine-1-carboxylate
These compounds share similar structural features but differ in their functional groups, which can lead to differences in their chemical reactivity and applications .
Properties
Molecular Formula |
C16H23BrN2O3 |
|---|---|
Molecular Weight |
371.27 g/mol |
IUPAC Name |
tert-butyl 4-[(6-bromopyridin-3-yl)oxymethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C16H23BrN2O3/c1-16(2,3)22-15(20)19-8-6-12(7-9-19)11-21-13-4-5-14(17)18-10-13/h4-5,10,12H,6-9,11H2,1-3H3 |
InChI Key |
SSMZXTWLXRPKNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)COC2=CN=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methylsulfanyl-6H-[1,3]thiazolo[5,4-d]pyrimidin-7-one](/img/structure/B13929723.png)

![7-Oxa-1-azaspiro[4.5]decane-2,6,8-trione](/img/structure/B13929733.png)





![1,3,2-Dioxaborolane, 2-[2-fluoro-6-methyl-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-](/img/structure/B13929783.png)


![3-(Methoxymethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13929795.png)

![Tert-butyl 2-(3-bromo-5-oxo-5,7-dihydro-6H-pyrrolo[3,4-B]pyridin-6-YL)acetate](/img/structure/B13929800.png)
